molecular formula C22H18O2 B3820327 4-biphenylyl 2-phenylcyclopropanecarboxylate

4-biphenylyl 2-phenylcyclopropanecarboxylate

Cat. No. B3820327
M. Wt: 314.4 g/mol
InChI Key: GLMAFOZDJQQLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-biphenylyl 2-phenylcyclopropanecarboxylate (abbreviated as BPPC) is a cyclopropane carboxylate compound that has been used in scientific research for its unique properties. BPPC is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

4-biphenylyl 2-phenylcyclopropanecarboxylate inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme, which is necessary for its activity. This binding prevents the enzyme from metabolizing drugs and toxins, leading to altered drug metabolism and toxicity. 4-biphenylyl 2-phenylcyclopropanecarboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-biphenylyl 2-phenylcyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, induction of apoptosis in cancer cells, and inhibition of angiogenesis, the process by which new blood vessels are formed. 4-biphenylyl 2-phenylcyclopropanecarboxylate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-biphenylyl 2-phenylcyclopropanecarboxylate has several advantages for use in laboratory experiments, including its ability to inhibit cytochrome P450 enzymes and its potential use as an anticancer agent. However, 4-biphenylyl 2-phenylcyclopropanecarboxylate is sparingly soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of 4-biphenylyl 2-phenylcyclopropanecarboxylate is not fully understood, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 4-biphenylyl 2-phenylcyclopropanecarboxylate. One area of interest is the development of 4-biphenylyl 2-phenylcyclopropanecarboxylate analogs with improved solubility and potency. Another area of interest is the use of 4-biphenylyl 2-phenylcyclopropanecarboxylate as a tool to study the role of cytochrome P450 enzymes in drug metabolism and toxicity. Finally, 4-biphenylyl 2-phenylcyclopropanecarboxylate may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully explore these potential applications.

Scientific Research Applications

4-biphenylyl 2-phenylcyclopropanecarboxylate has been used in scientific research for its ability to inhibit the activity of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the body, and inhibition of these enzymes can lead to altered drug metabolism and toxicity. 4-biphenylyl 2-phenylcyclopropanecarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(4-phenylphenyl) 2-phenylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-22(21-15-20(21)18-9-5-2-6-10-18)24-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMAFOZDJQQLDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylyl 2-phenylcyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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